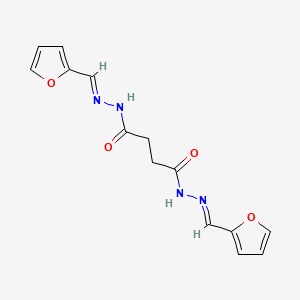

N'1,N'4-bis(2-furylmethylene)succinohydrazide

Übersicht

Beschreibung

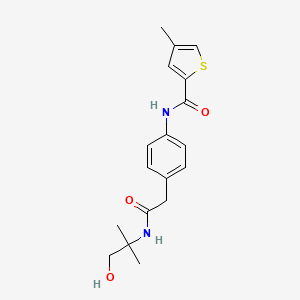

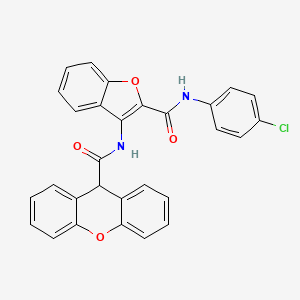

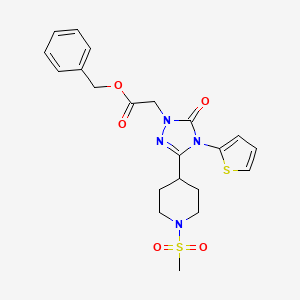

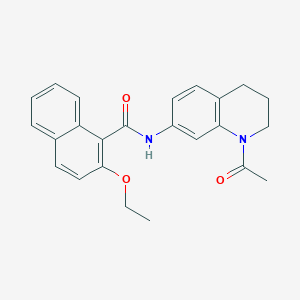

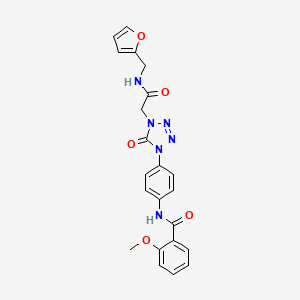

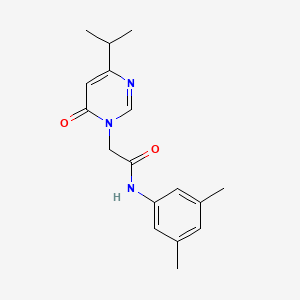

N’1,N’4-bis(2-furylmethylene)succinohydrazide is a chemical compound with the molecular formula C14H14N4O4 . It contains a total of 36 atoms, including 14 Hydrogen atoms, 14 Carbon atoms, 4 Nitrogen atoms, and 4 Oxygen atoms . The molecule contains a total of 37 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes .

Molecular Structure Analysis

The molecular structure of N’1,N’4-bis(2-furylmethylene)succinohydrazide is quite complex, with a total of 37 bonds . It includes 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 hydrazones, and 2 Furanes . The molecular weight of this compound is calculated to be 302.28536 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

N’1,N’4-bis(2-furylmethylene)succinohydrazide: has been utilized in the synthesis of tri- and tetra-metallic complexes. These complexes have been prepared and characterized by various spectroscopic techniques, confirming the formation of both homo- and hetero-nuclear complexes . The ligand acts as a multidentate chelating agent, coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II), which can lead to potential applications in catalysis and materials science.

Luminescent Properties and Sensing

The compound’s derivatives have been studied for their luminescent properties, particularly in the detection of metal ions like Fe(III) . This application is significant in environmental monitoring and the development of sensors that can detect specific ions in various mediums.

Antifungal Activity

Research has shown that the ligand and its metal complexes possess antifungal properties. Metal complexes of N’1,N’4-bis(2-furylmethylene)succinohydrazide have demonstrated enhanced activity compared to the ligand alone, indicating potential use in the development of new antifungal agents .

Catalytic Activity

The structural flexibility and coordination ability of the compound make it a good candidate for catalysis. Its metal complexes have been explored for their catalytic activity, which could be harnessed in industrial processes and synthetic chemistry .

Biological Function

Due to the presence of N and O atoms, the compound can form stable complexes with metal ions, which may exhibit biological functions. This includes potential therapeutic applications, where metal complexes can play a role in drug design and medicinal chemistry .

Molecular Recognition

The compound’s ability to selectively bind to certain metal ions suggests its use in molecular recognition. This could be applied in the development of selective extraction processes for metals or in the creation of molecular devices .

Material Science

The compound’s complexes have been investigated for their stability and structural properties, which could contribute to the development of new materials with specific magnetic, electronic, or optical characteristics .

Coordination Chemistry

Lastly, the compound serves as an important ligand in coordination chemistry, helping to understand the principles of metal-ligand interaction and the design of complex architectures .

Eigenschaften

IUPAC Name |

N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c19-13(17-15-9-11-3-1-7-21-11)5-6-14(20)18-16-10-12-4-2-8-22-12/h1-4,7-10H,5-6H2,(H,17,19)(H,18,20)/b15-9+,16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNWLYHYTOUZNX-KAVGSWPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329361 | |

| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'1,N'4-bis(2-furylmethylene)succinohydrazide | |

CAS RN |

797-24-0 | |

| Record name | N,N'-bis[(E)-furan-2-ylmethylideneamino]butanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3017061.png)

![N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3017064.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017068.png)

![4-iodo-N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B3017072.png)

![N-cyclohexyl-1-((4-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017075.png)

![4-((1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B3017079.png)